molecular formula C15H12N2O2 B14805625 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-

Cat. No.: B14805625
M. Wt: 252.27 g/mol
InChI Key: QMNWFGCSMXZEMV-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential as a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors .

Chemical Reactions Analysis

Scientific Research Applications

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of kinase inhibitors, which are crucial in the study of cell signaling pathways.

    Medicine: The compound is a potential candidate for the development of new drugs targeting cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- involves its interaction with specific molecular targets, such as kinases. The compound acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins. This interaction inhibits the activity of kinases, which are enzymes involved in the regulation of various cellular processes .

Comparison with Similar Compounds

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- can be compared to other indazole derivatives, such as:

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-phenylmethoxy-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

QMNWFGCSMXZEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O

Origin of Product

United States

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